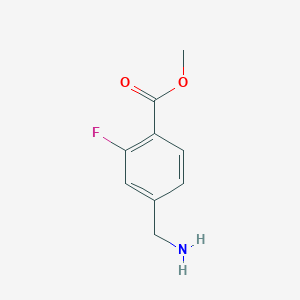

Methyl 4-(aminomethyl)-2-fluorobenzoate

Description

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

methyl 4-(aminomethyl)-2-fluorobenzoate |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4H,5,11H2,1H3 |

InChI Key |

GGAFQXNKBHDZLI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)CN)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

Preparation Methods

Reaction Conditions and Optimization

Critical parameters for maximizing yield include:

-

Temperature Control : The reaction mixture is cooled to −15 to +10°C after esterification to minimize side reactions, with optimal performance observed at +5 to +10°C .

-

pH Adjustment : A two-stage pH adjustment is essential. Initially, the mixture is neutralized to pH 6–7 using a 4–6% sodium hydroxide solution. After solvent addition, the aqueous phase is further alkalized to pH 10–11 to facilitate phase separation.

-

Solvent Selection : Methylene chloride is preferred for extraction due to its immiscibility with water and high partitioning efficiency for the product.

Table 1: Typical Reaction Parameters and Yields

Industrial-Scale Implementation

A patented industrial process (Example 1 in) outlines the use of a 1,200 L reactor, where 60 kg of 4-(aminomethyl)benzoic acid is refluxed with methanol and HCl for 7 hours. Post-reaction, distillation under reduced pressure removes methanol-water azeotropes, and methylene chloride extracts the product. This method achieves consistent yields of 88–89% , validated by HPLC quantification.

Alternative Synthetic Routes and Precursor Modifications

Fluorination Strategies

Continuous Flow Processes for Enhanced Efficiency

Industrial-scale production may employ continuous flow reactors to improve reaction control and scalability. Although specifics are scarce, VulcanChem notes that such systems enhance yield and reduce processing times for analogs of this compound. Key advantages include:

-

Precise Temperature Modulation : Critical for exothermic esterification steps.

-

Reduced Solvent Waste : In-line separation units minimize methylene chloride usage.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Scalability | Complexity |

|---|---|---|---|

| Acid-Catalyzed Esterification | 88–89% | High | Moderate |

| Continuous Flow | ~90%* | Very High | High |

| Precursor Fluorination | N/A | Low | High |

*Estimated based on analog data.

The acid-catalyzed esterification method remains the gold standard due to its reproducibility and high yields. Continuous flow systems show promise for industrial applications but require further validation for this specific compound.

Q & A

Q. What are the most effective synthetic routes to produce Methyl 4-(aminomethyl)-2-fluorobenzoate with high purity?

The compound can be synthesized via nucleophilic substitution of a brominated intermediate. For example, Methyl 4-(bromomethyl)-2-fluorobenzoate (CAS 85070-57-1) can react with ammonia or protected amines to introduce the aminomethyl group. Optimize reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) to minimize side products like over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of ¹H/¹³C NMR and FT-IR spectroscopy to confirm the presence of the aminomethyl (-CH₂NH₂) and ester (-COOCH₃) groups. For NMR analysis, dissolve the compound in DMSO-d₆ and compare chemical shifts to related fluorobenzoate derivatives (e.g., δ ~8.0 ppm for aromatic protons, δ ~4.2 ppm for -CH₂NH₂). Mass spectrometry (ESI-MS or HRMS) is critical for verifying molecular weight .

Q. What purification strategies mitigate hygroscopicity issues in fluorinated benzoate derivatives?

Fluorinated aromatic compounds often exhibit hygroscopicity. Store the compound under inert gas (N₂/Ar) and use anhydrous solvents (e.g., THF, DCM) during synthesis. Lyophilization or vacuum drying (40–60°C, 24 h) reduces residual moisture. Analytical techniques like Karl Fischer titration can quantify water content .

Advanced Research Questions

Q. How can regioselective functionalization of the fluorobenzoate scaffold be achieved for downstream applications?

The fluorine atom at position 2 directs electrophilic substitution to the para position. To modify the aminomethyl group, employ protecting strategies (e.g., Boc or Fmoc protection) during coupling reactions. For example, in Ullmann-type couplings (as seen in enzalutamide synthesis), the aminomethyl group can act as a nucleophile when deprotected, enabling cross-coupling with aryl halides or carbonyl electrophiles .

Q. What analytical methods resolve contradictions in stability data under acidic/basic conditions?

Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–40°C. Monitor degradation via HPLC-UV/Vis with a C18 column (acetonitrile/water mobile phase). For hydrolytically labile esters (e.g., methyl esters), basic conditions (pH >10) typically cause rapid saponification. Contrast this with fluorinated analogs where electron-withdrawing groups may delay hydrolysis .

Q. How does the aminomethyl group influence the compound’s reactivity in multi-step syntheses?

The -CH₂NH₂ moiety can participate in Schiff base formation with aldehydes/ketones or act as a ligand in metal-catalyzed reactions. For example, in thiophosgene-mediated cyclization (used in enzalutamide intermediates), the aminomethyl group facilitates imidazolidinone ring formation. Kinetic studies (e.g., variable-temperature NMR) can elucidate reaction mechanisms and rate-limiting steps .

Q. What strategies validate the absence of regioisomeric impurities in scaled-up syntheses?

Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm substitution patterns. For example, in this compound, HMBC correlations between the aminomethyl protons and the aromatic C-4 carbon distinguish it from regioisomers. Pair this with LC-MS/MS to detect trace impurities (<0.1%) .

Methodological Notes

- Synthetic Optimization: Prioritize microwave-assisted synthesis for faster reaction kinetics in substitution steps.

- Analytical Cross-Validation: Combine NMR, MS, and elemental analysis to address discrepancies in purity assessments.

- Data Reproducibility: Document solvent batch effects (e.g., DMSO moisture content) that may alter reaction outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.